molecular formula C24H19N3O5S3 B11028513 2-({[(1Z)-8-methoxy-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)pyridine-3-carboxylic acid

2-({[(1Z)-8-methoxy-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)pyridine-3-carboxylic acid

Cat. No.: B11028513
M. Wt: 525.6 g/mol
InChI Key: ZMKJDDWZGVSJCA-VLGSPTGOSA-N
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Description

2-({[(1Z)-8-methoxy-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)pyridine-3-carboxylic acid is a complex organic compound featuring a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1Z)-8-methoxy-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)pyridine-3-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidinone core, followed by the construction of the pyrroloquinoline framework. Key steps include:

    Formation of Thiazolidinone Core: This involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Construction of Pyrroloquinoline Framework: This step involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions to form the pyrroloquinoline structure.

    Final Assembly: The final step involves the coupling of the pyrroloquinoline intermediate with a pyridine-3-carboxylic acid derivative, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of greener synthesis methods using less hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms in the thiazolidinone and pyrroloquinoline rings.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound exhibits significant activity against various pathogens, making it a candidate for antimicrobial drug development. Its ability to interact with biological macromolecules also makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound’s anticancer properties are of particular interest. It has been shown to inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis and inhibition of cell proliferation pathways.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity also makes it a valuable intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of 2-({[(1Z)-8-methoxy-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)pyridine-3-carboxylic acid involves multiple pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolism. It can bind to active sites of enzymes, inhibiting their activity.

    Pathways Involved: Key pathways include the inhibition of DNA synthesis and repair, disruption of cell cycle progression, and induction of oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: These compounds share the thiazolidinone core and exhibit similar biological activities.

    Pyrroloquinolines: Compounds with the pyrroloquinoline structure also show significant biological activity, particularly in anticancer research.

    Pyridine Carboxylic Acids: These compounds are known for their antimicrobial and anti-inflammatory properties.

Uniqueness

What sets 2-({[(1Z)-8-methoxy-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)pyridine-3-carboxylic acid apart is its combination of multiple bioactive moieties within a single molecule. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a multifunctional therapeutic agent.

Properties

Molecular Formula

C24H19N3O5S3

Molecular Weight

525.6 g/mol

IUPAC Name

2-[[(3Z)-6-methoxy-11,11-dimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl]methylsulfanyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C24H19N3O5S3/c1-24(2)9-11(10-34-20-13(22(30)31)5-4-6-25-20)14-7-12(32-3)8-15-16(21(29)27(24)17(14)15)18-19(28)26-23(33)35-18/h4-9H,10H2,1-3H3,(H,30,31)(H,26,28,33)/b18-16-

InChI Key

ZMKJDDWZGVSJCA-VLGSPTGOSA-N

Isomeric SMILES

CC1(C=C(C2=C3N1C(=O)/C(=C\4/C(=O)NC(=S)S4)/C3=CC(=C2)OC)CSC5=C(C=CC=N5)C(=O)O)C

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=S)S4)C3=CC(=C2)OC)CSC5=C(C=CC=N5)C(=O)O)C

Origin of Product

United States

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